
1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MPEP and is a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5).
Mechanism of Action
MPEP acts as a selective antagonist for the 1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone receptor, which is involved in various physiological processes, including synaptic plasticity, learning, and memory. By blocking this receptor, MPEP modulates the activity of glutamatergic neurotransmission, which has been implicated in several neurological disorders.
Biochemical and Physiological Effects:
MPEP has been shown to have several biochemical and physiological effects, including the modulation of glutamate release, the regulation of synaptic plasticity, and the reduction of neuroinflammation. These effects have been attributed to the compound's ability to block the 1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone receptor.
Advantages and Limitations for Lab Experiments
MPEP has several advantages for lab experiments, including its high selectivity for the 1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone receptor, which allows for the specific modulation of glutamatergic neurotransmission. However, the compound also has limitations, including its poor solubility in aqueous solutions, which can make it challenging to administer in experiments.
Future Directions
Several future directions for MPEP research include the evaluation of its potential therapeutic applications in other neurological disorders, including schizophrenia and Parkinson's disease. Additionally, further studies are needed to elucidate the compound's molecular mechanisms of action and to develop more efficient synthesis methods. Finally, the development of more potent and selective 1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone antagonists could lead to the development of more effective treatments for neurological disorders.
Synthesis Methods
The synthesis of MPEP involves several steps, including the reaction of 1-methyl-3-pyrazolecarboxaldehyde with N-Boc-1-piperidinamine to form N-Boc-1-(1-methyl-3-pyrazolyl)piperidine. This compound is then treated with naphthalen-1-ylacetic acid to form MPEP.
Scientific Research Applications
MPEP has been extensively studied for its potential therapeutic applications in various neurological disorders, including anxiety, depression, and addiction. The compound has shown promising results in preclinical studies, and several clinical trials are currently underway to evaluate its efficacy in treating these disorders.
properties
IUPAC Name |
1-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]-2-naphthalen-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-23-13-11-20(22-23)18-9-5-12-24(15-18)21(25)14-17-8-4-7-16-6-2-3-10-19(16)17/h2-4,6-8,10-11,13,18H,5,9,12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TULPSFBJZUYAFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)C(=O)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-(naphthalen-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2854207.png)
![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide](/img/structure/B2854208.png)
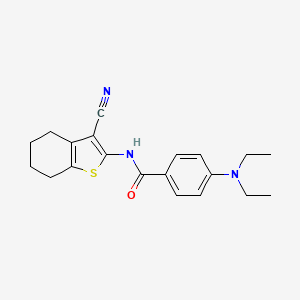
![N4-(4-methoxyphenyl)-N6-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2854212.png)

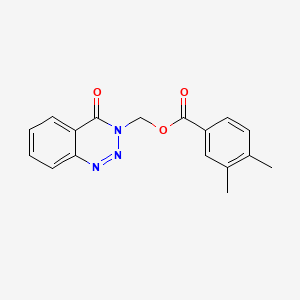
![Methyl (2R)-2-[benzyl-(1-prop-2-enoylpiperidine-4-carbonyl)amino]propanoate](/img/structure/B2854217.png)
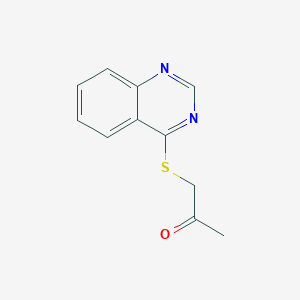

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-methylbenzoate](/img/structure/B2854222.png)
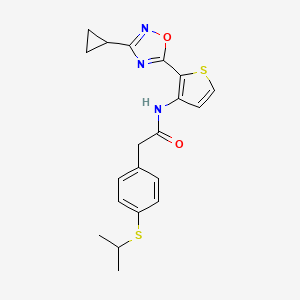
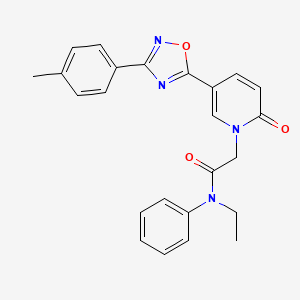
![N-(2,4-dimethoxyphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2854227.png)
